molecular formula C11H8Br2O2S B15299152 Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate

Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B15299152
M. Wt: 364.05 g/mol
InChI Key: MOPLUOBIZQHVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of bromine atoms at the 4 and 3 positions, a bromomethyl group at the 3 position, and a carboxylate ester group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzothiophene derivative followed by esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and a suitable solvent like dichloromethane. The esterification step can be achieved using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted benzothiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 3-bromo-4-methoxybenzoate
  • Methyl 4-bromo-3-methylbenzoate

Uniqueness

Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and carboxylate ester groups

Properties

Molecular Formula

C11H8Br2O2S

Molecular Weight

364.05 g/mol

IUPAC Name

methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H8Br2O2S/c1-15-11(14)10-6(5-12)9-7(13)3-2-4-8(9)16-10/h2-4H,5H2,1H3

InChI Key

MOPLUOBIZQHVEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.